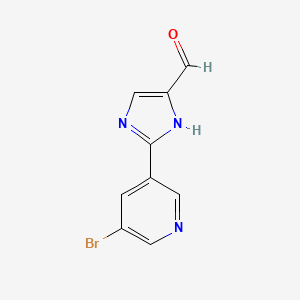
2-(5-Bromo-3-pyridyl)imidazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-3-pyridyl)imidazole-5-carbaldehyde is a heterocyclic compound that features both a brominated pyridine ring and an imidazole ring with an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromo-3-pyridyl)imidazole-5-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: 2-(5-Bromo-3-pyridyl)imidazole-5-carboxylic acid.
Reduction: 2-(5-Bromo-3-pyridyl)imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(5-Bromo-3-pyridyl)imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromo-3-pyridyl)imidazole-5-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit specific enzymes involved in disease pathways.
Receptor Binding: May bind to certain receptors, modulating their activity.
Signal Transduction: May interfere with cellular signaling pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Chloro-3-pyridyl)imidazole-5-carbaldehyde
- 2-(5-Fluoro-3-pyridyl)imidazole-5-carbaldehyde
- 2-(5-Methyl-3-pyridyl)imidazole-5-carbaldehyde
Uniqueness
2-(5-Bromo-3-pyridyl)imidazole-5-carbaldehyde is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The combination of the brominated pyridine ring and the imidazole ring with an aldehyde group also provides unique electronic and steric properties that can be exploited in drug design and material science.
Propiedades
Fórmula molecular |
C9H6BrN3O |
|---|---|
Peso molecular |
252.07 g/mol |
Nombre IUPAC |
2-(5-bromopyridin-3-yl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C9H6BrN3O/c10-7-1-6(2-11-3-7)9-12-4-8(5-14)13-9/h1-5H,(H,12,13) |
Clave InChI |
GGVVSUCGQLIBKO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1Br)C2=NC=C(N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


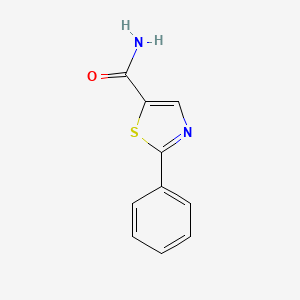


![7-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13680830.png)
![3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide](/img/structure/B13680835.png)
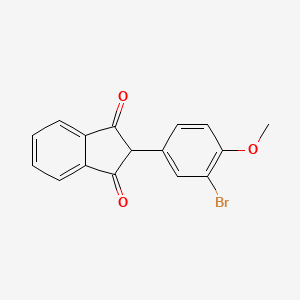
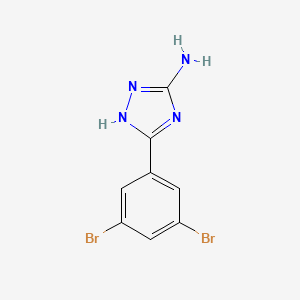

![3-[Dihydro-2H-pyran-4(3H)-ylidene]piperidine](/img/structure/B13680850.png)
![3-Methylbenzo[h]isoquinoline](/img/structure/B13680855.png)
![Methyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13680861.png)
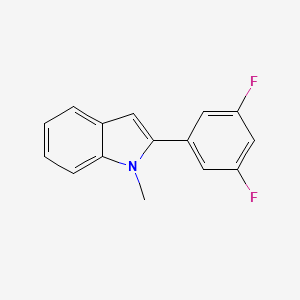
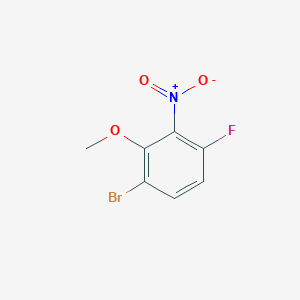
![Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13680878.png)
